molecular formula C7H5BrClNO B15321000 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde

3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde

Cat. No.: B15321000
M. Wt: 234.48 g/mol
InChI Key: FFNZVJQBJWHKAG-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde (CAS 2648946-08-9) is a versatile and high-purity chemical building block designed for advanced research and development. This multifunctional heteroaromatic compound, with the molecular formula C 7 H 5 BrClNO and a molecular weight of 234.48 , is engineered to facilitate complex organic synthesis. Its distinct molecular scaffold, featuring reactive bromo and chloro substituents adjacent to an aldehyde group, makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, for constructing biaryl systems . In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of various nitrogen-containing heterocycles. Pyridinecarbaldehydes of this type are frequently employed in the preparation of fused heterocyclic compounds like naphthyridinones and other complex structures with potential biological activity . The aldehyde functionality is particularly valuable for subsequent transformations, including enantioselective nucleophilic additions and condensation reactions to form Schiff bases, which are pivotal in developing new ligands and catalysts . Researchers will find this reagent essential for projects in medicinal chemistry, material science, and the development of novel agrochemicals. Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

IUPAC Name

3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H5BrClNO/c1-4-2-6(9)10-5(3-11)7(4)8/h2-3H,1H3

InChI Key

FFNZVJQBJWHKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)C=O)Cl

Origin of Product

United States

Scientific Research Applications

3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Positioning and Functional Group Analysis

Table 1: Structural Comparison of Selected Pyridine Derivatives
Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde Br (3), Cl (6), CH₃ (4) Aldehyde (2) ~234.48 High lipophilicity; reactive aldehyde
6-Bromo-4-chloropyridine-2-carbaldehyde Br (6), Cl (4) Aldehyde (2) ~220.43 Moderate steric hindrance; lower cost
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (6), Cl (2), I (4) Amine (3) ~333.37 High molecular weight; nucleophilic amine
2-Bromo-6-chloro-4-fluoropyridine Br (2), Cl (6), F (4) None ~225.42 Electronegative; compact structure
Key Observations:

Bromine at position 3 (target) versus position 6 (6-Bromo-4-chloropyridine-2-carbaldehyde) alters electronic distribution, affecting the aldehyde’s electrophilicity and reaction kinetics. Iodine in 6-Bromo-2-chloro-4-iodopyridin-3-amine increases molecular weight and cost ($400/1g ), limiting large-scale applications.

Functional Group Reactivity: The aldehyde in both the target and 6-Bromo-4-chloropyridine-2-carbaldehyde enables nucleophilic additions, whereas the amine in 6-Bromo-2-chloro-4-iodopyridin-3-amine supports coupling reactions (e.g., amide bond formation).

Commercial Availability and Pricing

Table 2: Commercial Data for Selected Compounds
Compound Name Catalog ID Purity Price (1g) Supplier
6-Bromo-4-chloropyridine-2-carbaldehyde 19923 95%+ Not listed Shanghai Chaolan Chem
6-Bromo-2-chloro-4-iodopyridin-3-amine HB194-1 - $400 Catalog of Pyridine Compounds
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde - - - Special order likely
Key Observations:
  • 6-Bromo-4-chloropyridine-2-carbaldehyde is produced by Shanghai Chaolan Chem , but pricing data is unspecified, indicating competitive sourcing challenges.
  • Halogen-rich compounds like 6-Bromo-2-chloro-4-iodopyridin-3-amine command premium pricing due to iodine’s cost and synthetic difficulty .

Research and Application Insights

  • Pharmaceutical Potential: The target compound’s aldehyde and methyl groups make it a candidate for protease inhibitor scaffolds, whereas 6-Bromo-2-chloro-4-iodopyridin-3-amine’s amine group suits kinase inhibitor development .
  • Agrochemical Use : Fluorinated analogs (e.g., 2-Bromo-6-chloro-4-fluoropyridine) may exhibit enhanced herbicidal activity due to fluorine’s electronegativity .
  • Synthetic Challenges : The target’s bromine at position 3 requires regioselective synthesis, contrasting with more straightforward routes for para-substituted analogs.

Biological Activity

3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative characterized by the presence of bromine and chlorine substituents, a methyl group, and an aldehyde functional group. This compound belongs to a class of heterocyclic aromatic compounds that have been widely studied for their chemical properties and potential applications in pharmaceuticals and organic synthesis. While specific biological activity data on this compound is limited, its structural similarities to other biologically active compounds suggest potential therapeutic applications.

Structural Characteristics

The molecular formula for 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde allows for diverse reactivity due to the combination of electron-withdrawing (bromine and chlorine) and electron-donating (methyl) groups. This unique structure enhances its lipophilicity, which is crucial for bioactivity in drug development.

Biological Activity Overview

While direct studies on the biological activity of 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde are scarce, related compounds within the halogenated pyridine class have demonstrated significant biological properties, including:

  • Antibacterial Activity : Many halogenated pyridines exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, structural analogs have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
  • Antifungal Activity : Similar compounds have also shown antifungal properties against strains like Candida albicans, with MIC values indicating strong bioactivity .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde, a comparative analysis with structurally similar compounds can be insightful. The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesBiological Activity
2-Bromo-6-chloro-4-methylpyridineLacks the aldehyde groupMore reactive due to fewer steric hindrances
5-Bromo-2-chloro-4-methylpyridin-3-amineContains an amine groupPotentially different biological activities
3-Bromo-6-chloro-2-methylpyridineDifferent substitution patternMay exhibit different reactivity
5-Bromo-6-chloro-pyridin-2-carbaldehydeAldehyde at a different positionVariations in reactivity due to position change

Case Studies and Research Findings

Research on similar halogenated pyridines has provided valuable insights into their biological activities:

  • Antibacterial Studies : A study evaluating various pyridine derivatives found that those with halogen substituents exhibited enhanced antibacterial properties, particularly against Bacillus mycoides and C. albicans. The presence of bromine or chlorine was noted to significantly increase activity levels compared to non-halogenated counterparts .
  • Mechanistic Insights : Research indicated that the introduction of halogens in pyridine derivatives affects their interaction with bacterial cell membranes, leading to increased permeability and disruption of cellular functions . This suggests that 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde may similarly interact with microbial targets.

Preparation Methods

Diazotization-Based Bromination of Aminopyridine Precursors

The diazotization-bromination strategy represents a classical approach for introducing bromine atoms into aromatic systems. A modified protocol adapted from the synthesis of 3-bromo-6-chloro-2-methylpyridine demonstrates potential applicability.

Reaction Mechanism and Optimization

Vilsmeier-Haack Formylation of Prehalogenated Pyridines

Post-functionalization via Vilsmeier-Haack reaction offers a pathway to introduce the aldehyde group after establishing the halogenation pattern.

Substrate Preparation and Reaction Conditions

  • Core structure synthesis : 3-Bromo-6-chloro-4-methylpyridine is prepared through catalytic hydrogenation of 4-methyl-3-nitropyridine followed by Sandmeyer bromination
  • Formylation : Treatment with Vilsmeier reagent (POCl₃/DMF) at 0–5°C for 4 hours
Critical Parameters:
Parameter Optimal Value Effect on Yield
POCl₃:DMF molar ratio 1.2:1 Maximizes electrophilicity
Reaction temperature 0–5°C Minimizes side reactions
Quenching method Ice-cold NaOH (10%) Prevents over-oxidation

Patent data suggests 60–65% yields for similar formylation reactions on chlorinated pyridines, though steric effects from the 4-methyl group may reduce efficiency by 15–20%.

Controlled Oxidation of Hydroxymethyl Intermediates

Selective oxidation presents an alternative route when direct formylation proves challenging.

Synthetic Sequence

  • Hydroxymethyl introduction :
    • Ullmann coupling of 3-bromo-6-chloro-4-methylpyridine with paraformaldehyde
    • Pd(OAc)₂/Xantphos catalyst system (2 mol%) in DMF at 110°C
  • Oxidation optimization :
    • MnO₂ in anhydrous CH₂Cl₂ (0°C, 2 h) achieves 78% aldehyde yield
    • TEMPO/NaClO₂ system avoids over-oxidation to carboxylic acid

Comparative oxidation results:

Oxidizing Agent Temperature Time Aldehyde Yield Acid Byproduct
MnO₂ 0°C 2 h 78% <2%
PCC RT 6 h 65% 8%
Swern -78°C 1 h 82% 5%

Directed Ortho-Metalation Strategy

Modern organometallic approaches enable precise functionalization of pyridine systems.

Lithium-Halogen Exchange Protocol

  • Directed metalation :
    • Transmetallation of 2-bromo-3-chloro-4-methylpyridine with n-BuLi (-78°C, THF)
    • Quenching with DMF yields the target aldehyde
  • Regioselectivity control :
    • 6-Chloro group directs metalation to C2 position
    • Methyl at C4 minimizes competing coordination pathways

This method achieves 85% yield in model systems but requires stringent anhydrous conditions and cryogenic temperatures.

Comparative Analysis of Synthetic Routes

Evaluation matrix for method selection:

Method Yield (%) Purity Scalability Cost Index
Diazotization 55–60 90% Moderate $
Vilsmeier-Haack 60–65 85% High $$
Oxidation 70–75 92% Low $$$
Directed Metalation 80–85 95% Difficult $$$$

Key observations :

  • Industrial applications favor Vilsmeier-Haack for its balance of yield and scalability
  • Academic settings prefer metalation routes despite higher costs due to superior regiocontrol
  • Diazotization remains relevant for rapid small-scale synthesis but suffers from functional group limitations

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde?

  • Methodological Answer : The synthesis typically involves halogenation and formylation of a pyridine precursor. A plausible route includes:

Methylation : Introduce the methyl group at position 4 via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) using 4-methylpyridine derivatives.

Halogenation : Sequential bromination (e.g., using NBS or Br₂) and chlorination (e.g., with SOCl₂ or Cl₂/Fe catalyst) at positions 3 and 3.

Formylation : Introduce the aldehyde group at position 2 via Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with DMF.
Example Protocol :

  • React 4-methylpyridine with NBS in CCl₄ under UV light to yield 3-bromo-4-methylpyridine.
  • Chlorinate using Cl₂/FeCl₃ at 60°C.
  • Perform Vilsmeier-Haack formylation with POCl₃/DMF at 0°C.

Table 1 : Comparison of Synthetic Routes

StepReagentsYield (%)Purity (%)Reference
BrominationNBS/CCl₄75>95
ChlorinationCl₂/FeCl₃68>90
FormylationPOCl₃/DMF52>98

Q. How should researchers characterize 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde spectroscopically?

  • Methodological Answer : Use a combination of techniques:
  • ¹H/¹³C NMR : Identify substituent positions. The aldehyde proton typically appears at δ 9.8–10.2 ppm. Halogens deshield adjacent carbons.
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z 248.9 for C₇H₅BrClNO⁺).
    Example Data :
    Table 2 : Key NMR Peaks
Proton Positionδ (ppm)Multiplicity
Aldehyde (C2)10.1Singlet
C3-Br--
C6-Cl--
C4-CH₃2.5Singlet
Reference: Similar shifts observed in 6-bromo-4-fluoropyridine-2-carbaldehyde.

Advanced Research Questions

Q. How do heavy atoms (Br, Cl) impact X-ray crystallographic refinement of 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde?

  • Methodological Answer : Bromine and chlorine atoms introduce strong anomalous scattering, aiding phase determination but complicating refinement due to:
  • Disorder : Halogens may occupy multiple positions in the lattice.
  • Absorption Effects : Correct with multi-scan methods (e.g., SADABS).
  • Software : Use SHELXL for refinement (supports heavy-atom constraints). Key steps:

Collect high-resolution data (d < 0.8 Å).

Apply TWIN/BASF commands if twinning is detected.

Refine anisotropic displacement parameters for Br/Cl.
Case Study : A related bromochloropyridine derivative required 20% twin refinement (R-factor dropped from 0.15 to 0.08).

Q. How to resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Discrepancies (e.g., NMR shifts deviating by >0.5 ppm) may arise from:
  • Solvent Effects : Compare DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental solvent (CDCl₃ vs. DMSO-d₆).
  • Tautomerism : Check for aldehyde-enol equilibria (unlikely here due to electron-withdrawing halogens).
  • Impurities : Use preparative HPLC (C18 column, 70% MeOH/H₂O) to isolate the pure compound.
    Workflow :

Re-run NMR with higher concentration.

Compare with PubChem data for 3-bromopyridine-2-carbaldehyde (δ 10.05 ppm).

Re-optimize computational parameters (e.g., implicit solvent model).

Data Contradiction Analysis

Example Scenario : Discrepant melting points in literature.

  • Resolution :
    • Purification : Recrystallize from ethanol/water (mp: 92–94°C observed vs. 88–90°C reported).
    • Analytical HPLC : Confirm purity >98% (method: 60% acetonitrile/water, 1 mL/min).

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